2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
Description
2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a complex organic compound that features a benzotriazole moiety linked to an indoline structure via an ethanone bridge
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-10-13-6-2-4-8-15(13)21(12)17(22)11-20-16-9-5-3-7-14(16)18-19-20/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBAMQXNBQBSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone typically involves the following steps:
Formation of the Benzotriazole Moiety: Benzotriazole can be synthesized from o-phenylenediamine and nitrous acid.
Indoline Synthesis: The indoline structure can be prepared through the reduction of indole derivatives.
Coupling Reaction: The final step involves coupling the benzotriazole and indoline structures via an ethanone bridge. This can be achieved using reagents such as acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can convert the ethanone bridge to an ethyl bridge, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new groups to the benzotriazole ring.
Major Products
Oxidation: Indole derivatives.
Reduction: Ethyl-bridged compounds.
Substitution: Functionalized benzotriazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may interact with biological targets such as enzymes or receptors, leading to the development of novel therapeutic agents.
Industry
In materials science, the compound could be used in the development of new polymers or as a stabilizer in various formulations. Its ability to undergo multiple chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which 2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole moiety can act as a ligand, binding to metal ions or other biomolecules, while the indoline structure can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzotriazol-1-yl)-1-phenylethanone: Similar structure but with a phenyl group instead of the indoline moiety.
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of the benzotriazole moiety.
Uniqueness
2-(1H-benzotriazol-1-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is unique due to the combination of the benzotriazole and indoline structures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
